molecular formula C16H14 B1210028 1,4-Dimethylphenanthrene CAS No. 22349-59-3

1,4-Dimethylphenanthrene

Cat. No. B1210028
CAS RN: 22349-59-3
M. Wt: 206.28 g/mol
InChI Key: DWMAJXVIIUYYOH-UHFFFAOYSA-N
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Description

1,4-Dimethylphenanthrene is a chemical compound with the formula C16H14. It is a derivative of phenanthrene, with two methyl groups attached to the carbon atoms at the 1 and 4 positions of the phenanthrene backbone .


Molecular Structure Analysis

The molecular structure of 1,4-Dimethylphenanthrene consists of a three-ring system characteristic of phenanthrenes, with two methyl groups attached at the 1 and 4 positions . The molecular weight of the compound is 206.2824 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Dimethylphenanthrene include a molecular weight of 206.2824 . Other specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis Techniques

  • Regiospecific Synthesis : The study by Böhme, Lorentzen, and Jørgensen (2017) focuses on the synthesis of dimethylphenanthrenes, including 1,4-Dimethylphenanthrene, through directed ortho metalation and Suzuki–Miyaura cross-coupling reaction. This synthesis method provides an efficient way to produce gram-quantities of these compounds (Böhme, Lorentzen, & Jørgensen, 2017).

Spectroscopic Analysis

  • Vibrational Analysis : Ali et al. (2015) conducted a comprehensive investigation of 3,6-Dimethylphenanthrene, analyzing its vibrational, physical, and chemical properties. This includes recording FT-IR, FT-Raman, Mass, and NMR spectra. Such studies are crucial for understanding the altered geometrical parameters and the impact of methyl groups on Phenanthrene (Ali et al., 2015).

  • Infrared Spectra in Gas Phase : Das, Arunan, and Das (2012) recorded the infrared spectra of dimethylphenanthrenes, including 1,9-DMP, 2,4-DMP, and 3,9-DMP in the gas phase. They used DFT calculations for frequency and intensity assignments, crucial for atmospheric and astronomical studies (Das, Arunan, & Das, 2012).

Chemical and Physical Properties

  • Gas Transport Parameters : Alentiev et al. (2021) examined poly(2,6-dimethylphenylene oxide-1,4) (PPO) for its gas permeability and diffusion parameters. Their research adds to the understanding of how alterations in polymer structures, like the introduction of methyl groups, impact these properties (Alentiev et al., 2021).

  • Solid State Proton Spin-Lattice Relaxation : Beckmann (2019) explored the NMR frequency and temperature dependence of the solid-state 1H spin-lattice relaxation process in polycrystalline 1,4-dimethylphenanthrene. This study contributes to the understanding of molecular motion in the solid state, particularly methyl group rotation (Beckmann, 2019).

Environmental and Industrial Applications

  • Inhibition Properties in Corrosion : Chafiq et al. (2020) investigated the inhibition performances of certain compounds, including dimethylphenanthrenes, for mild steel protection in acidic environments. This study is significant for developing environmentally friendly corrosion inhibitors (Chafiq et al., 2020).

  • Liquid Chromatography-Mass Spectrometry : Szafarz et al. (2013) developed a method for determining 1,4-dimethylpyridinium in rat plasma, which has implications in pharmacokinetic studies and the understanding of how these compounds behave in biological systems (Szafarz et al., 2013).

Safety And Hazards

While specific safety and hazard information for 1,4-Dimethylphenanthrene is not available, it is generally advisable to avoid breathing in its vapors and to avoid skin and eye contact. Use of personal protective equipment is recommended when handling this compound .

properties

IUPAC Name

1,4-dimethylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-11-7-8-12(2)16-14(11)10-9-13-5-3-4-6-15(13)16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMAJXVIIUYYOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC3=CC=CC=C3C2=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176883
Record name 1,4-Dimethylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethylphenanthrene

CAS RN

22349-59-3
Record name 1,4-Dimethylphenanthrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22349-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dimethylphenanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022349593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dimethylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-DIMETHYLPHENANTHRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A1M5X06OV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
111
Citations
KY Jung, M Koreeda - The Journal of Organic Chemistry, 1989 - ACS Publications
A mild, efficient synthesis of the carcinogen 1, 4-dimethylphenanthrene (2) andits bay-region methyl-bearing regioisomers 2, 4-dimethyl-and 3, 4-dimethylphenanthrenes (3 and 4) is …
Number of citations: 87 pubs.acs.org
RB Akin, MT Bogert - Journal of the American Chemical Society, 1937 - ACS Publications
Me2C6H3C= CHC6H2<> CH2 alpha-(£-Xylyl)-4, 5-xOz methylenedioxy-2-nitrocÍnnamic Acid.—A mixture of 25 g. of dry potassium^-xylylacetate, 24 g. of 6-nitropiperonal (mp 97-98), …
Number of citations: 9 pubs.acs.org
EJ LaVoie, L Tulley-Freiler, V Bedenko, D Hoffmann - Cancer research, 1981 - AACR
The mutagenicity, in vitro metabolism, and tumor-initiating activity of methylphenanthrenes were evaluated. The only monomethyl isomers which were mutagenic toward Salmonella …
Number of citations: 94 aacrjournals.org
EJ LaVoie, V Bedenko, L Tulley-Freller, D Hoffmann - Cancer Research, 1982 - AACR
The tumor-initiating activity of several polymethylated phenanthrenes was determined in mouse skin. Among the compounds assayed were 1,4-, 1,9-, 2,7-, 3,6-, 4,5-, 4,9-, and 4,10-…
Number of citations: 38 aacrjournals.org
JE Sinsheimer, AK Giri, EA Messerly, KY Jung… - …, 1989 - academic.oup.com
Dose–response relationships for (±)-7α, 8β-dihydroxy-5β, 6β-epoxy-1, 4-dimethyl-5,6,7,8-tetrahydrophenanthrene and its 5α, 6α-epoxy diastereomer, the syn- and anti-diol epoxides of 1…
Number of citations: 4 academic.oup.com
P Beckmann - The Journal of Chemical Physics, 2019 - pubs.aip.org
We present and model the NMR frequency (8.50, 22.5, and 53.0 MHz) and temperature (97–300 K) dependence of the solid state 1 H spin-lattice relaxation process in polycrystalline 1, …
Number of citations: 10 pubs.aip.org
SM Mukherji, NK Bhattacharyya - The Journal of Organic …, 1952 - ACS Publications
It has been recently demonstrated by Colonge and Pichat (1) that the alu-minum chloride-catalyzed reaction between benzene and allylacetone leads to the formation of 2-phenylhexan-…
Number of citations: 11 pubs.acs.org
M Koreeda, KY Jung, M Hirota - Journal of the American Chemical …, 1990 - ACS Publications
“Conditions:(a) 4 [R= Bn (ref 5); 2.5 equiv], rr-BuLi (1.1 equiv)/THF,-78 C— room temperature, 12 h;(b) H2/Pt02, benz-ene/EtOH, room temperature, 4 h;(c) BF3-Et20 (4.2 equiv), EtSH (…
Number of citations: 33 pubs.acs.org
WS Johnson, A Goldman… - Journal of the American …, 1945 - ACS Publications
In this communication we wish to introduce procedures for (1) the use of potassium¿-butoxide in the Stobbe condensation2 and (2) the acidcatalyzed decarbethoxylation of the resulting …
Number of citations: 19 pubs.acs.org
RB Akin, GS Stamatoff, MT Bogert - Journal of the American …, 1937 - ACS Publications
The heat capacity of ethylene has been meas-ured from 15 K. to the boiling point. Evi-dence has been presented to indicate that the sharp rise in the heat capacity curve immediately …
Number of citations: 5 pubs.acs.org

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